molecular formula C5H11F2N B1457730 3,3-Difluoro-2,2-dimethylpropan-1-amine CAS No. 1211582-03-4

3,3-Difluoro-2,2-dimethylpropan-1-amine

Cat. No.: B1457730
CAS No.: 1211582-03-4
M. Wt: 123.14 g/mol
InChI Key: KFTRZSWLGIQXDK-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylpropan-1-amine is a chemical compound with the molecular formula C5H11F2N It is characterized by the presence of two fluorine atoms and a dimethyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylpropan-1-amine typically involves the fluorination of a suitable precursor. One common method is the reaction of 3,3-Difluoro-2,2-dimethylpropan-1-ol with ammonia or an amine under appropriate conditions. The reaction conditions often include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) to introduce the fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylpropan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce fluorinated amines or hydrocarbons .

Scientific Research Applications

3,3-Difluoro-2,2-dimethylpropan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor signaling, and alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2,2-dimethyl-1-propanol: A similar compound with an additional fluorine atom and a hydroxyl group instead of an amine group.

    3,3-Difluoro-2,2-dimethylpropan-1-ol: The alcohol analog of 3,3-Difluoro-2,2-dimethylpropan-1-amine.

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N/c1-5(2,3-8)4(6)7/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTRZSWLGIQXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280840
Record name 3,3-Difluoro-2,2-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-03-4
Record name 3,3-Difluoro-2,2-dimethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211582-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluoro-2,2-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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